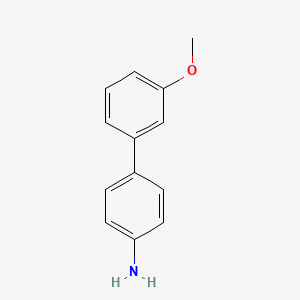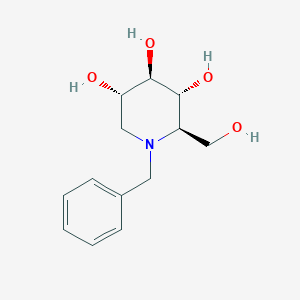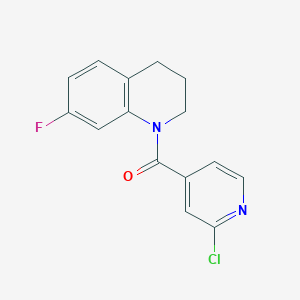![molecular formula C25H30ClN3O2 B2800877 1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 939332-54-4](/img/structure/B2800877.png)
1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, a benzimidazole group, and a tert-butyl group . The tert-butyl group is a common substituent in organic chemistry and is known for its bulky nature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzimidazole and pyrrolidin-2-one rings would contribute to the rigidity of the molecule, while the propyl linker would provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the benzimidazole ring could potentially increase the compound’s stability and resistance to oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Regioselectivity and Reaction Media in Synthesis : A study focusing on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles outlines the importance of reaction media and conditions in achieving high regioselectivity. This could imply that the synthesis of similar complex molecules, like the one , requires precise control over reaction conditions for desired outcomes (Martins et al., 2012).
- Solid-State Photoisomerization : The study on cobalt complexes indicates that certain groups bonded to a metal atom can undergo isomerization upon light exposure. This suggests potential for photochemical applications in compounds with similar functional groups (Yamada & Ohashi, 1998).
Material Science
- High Tg and Organosolubility in Polyimides : Research on polyimides with di-tert-butyl side groups reveals these materials possess low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This highlights the potential of incorporating the tert-butyl group for developing materials with desirable thermal and electrical properties (Chern et al., 2009).
Catalysis
- Catalytic Activity in Carbon-Carbon Bond-Forming Reactions : The development and characterization of benzimidazolium salts and their palladium complexes for use in Suzuki–Miyaura cross-coupling reactions underscore the importance of benzimidazole derivatives in catalysis. This suggests that compounds with benzimidazole structures could be explored for catalytic applications (Akkoç et al., 2016).
Biological Applications
- Inhibitory Studies Against Cancer : Organotin(IV) complexes with heterocyclic thioamides, showing cytotoxic activity against breast cancer cell lines, indicate the potential of incorporating tert-butyl groups in compounds designed for therapeutic purposes (Shpakovsky et al., 2012).
Wirkmechanismus
Target of Action
The primary target of VU0493367-1 is the neuronal K-Cl cotransporter, KCC2 . KCC2 plays a crucial role in neuronal chloride homeostasis and is involved in various physiological processes such as cell volume regulation and the formation of synapses .
Mode of Action
VU0493367-1 acts as a potent and selective inhibitor of KCC2 . It binds to KCC2 and inhibits its function, leading to a decrease in the efflux of chloride ions from neurons . This results in an increase in the intracellular concentration of chloride ions, which can affect the excitability of neurons .
Biochemical Pathways
The inhibition of KCC2 by VU0493367-1 affects the chloride homeostasis in neurons . This can influence various biochemical pathways related to neuronal excitability and synaptic transmission . .
Result of Action
The inhibition of KCC2 by VU0493367-1 can lead to changes in neuronal excitability and synaptic transmission . This can potentially have various effects on the molecular and cellular level, depending on the specific context and environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O2/c1-17-14-19(10-11-20(17)26)31-13-7-12-28-22-9-6-5-8-21(22)27-24(28)18-15-23(30)29(16-18)25(2,3)4/h5-6,8-11,14,18H,7,12-13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMSOOIKWCOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2800795.png)
![diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2800796.png)

![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide](/img/structure/B2800800.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2800804.png)

![ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2800809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2800811.png)
![2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide](/img/structure/B2800813.png)


![2-[2-[4-[3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2800816.png)
![1-(2,6-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2800817.png)